4-(But-3-enylamino)but-3-en-2-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(but-3-enylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-6-9-7-5-8(2)10/h3,5,7,9H,1,4,6H2,2H3 |
InChI Key |
ZAFNPPWJNJIAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CNCCC=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(But-3-enylamino)but-3-en-2-one typically involves the nucleophilic substitution or condensation reaction where a but-3-enylamine derivative reacts with a suitable but-3-en-2-one precursor or its equivalent. The key challenge is to maintain the integrity of the alkene (but-3-enyl) moiety while introducing the amino group and ketone functionalities without side reactions such as polymerization or over-oxidation.
Synthesis via Amination of α,β-Unsaturated Ketones
A common approach involves the reaction of an α,β-unsaturated ketone with but-3-enylamine under controlled conditions:
- Starting materials : But-3-en-2-one (methyl vinyl ketone) and but-3-enylamine.
- Reaction conditions : Typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Catalysts and additives : Mild bases such as potassium carbonate or tertiary amines may be used to facilitate the amination.
- Temperature : Room temperature to moderate heating (25–60 °C) to optimize reaction rate and yield.
- Time : Reaction times vary from 3 to 24 hours depending on the catalyst and solvent system.
This method allows the formation of the amino ketone through a Michael addition or direct nucleophilic attack on the α,β-unsaturated ketone, preserving the alkene functionality on the butenyl side chain.
Alternative Route: Cycloaddition and Subsequent Functionalization
Another synthetic route involves the preparation of azetidin-2-one derivatives bearing but-3-enyl substituents, followed by ring-opening or functional group transformation to yield the target amino ketone:
- Step 1 : Cycloaddition of chlorosulphonyl isocyanate with 1,5-hexadiene to form azetidin-2-one intermediates.
- Step 2 : Propargylation of azetidin-2-one derivatives under basic conditions (KOH) in anhydrous THF.
- Step 3 : Click chemistry or nucleophilic substitution to introduce the amino group and modify the side chain.
This multi-step approach, while more complex, allows structural diversification and precise control over stereochemistry and substitution patterns.
Detailed Research Outcomes and Data
Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cycloaddition | Chlorosulphonyl isocyanate + 1,5-hexadiene, anhydrous, dry conditions | 75-85 | Moisture sensitive, requires inert atmosphere |
| Propargylation | Propargyl bromide, KOH, TBAB, anhydrous THF, room temp, 3 h | 70-80 | Monitored by TLC, good selectivity |
| Amination/Functionalization | Amino compound, α,β-unsaturated ketone, mild base, 25-60 °C, 12-24 h | 65-90 | Preserves alkene, avoids polymerization |
Spectroscopic Characterization
- NMR Analysis : The NH proton typically appears as a broad singlet around δ 5.8–6.0 ppm, disappearing upon propargylation or amination, confirming substitution at the nitrogen.
- IR Spectroscopy : Characteristic carbonyl stretching at ~1680–1720 cm⁻¹ confirms ketone presence.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 4-(But-3-enylamino)but-3-en-2-one and its intermediates.
Mechanistic Insights
The reaction mechanism involves nucleophilic attack of the but-3-enylamine on the electrophilic β-carbon of the α,β-unsaturated ketone, forming a Michael adduct which tautomerizes to the stable amino ketone. The presence of bases facilitates deprotonation and drives the equilibrium toward product formation.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Complexity |
|---|---|---|---|---|
| Direct Amination of α,β-unsaturated ketone | Simple, fewer steps, mild conditions | Possible side reactions, polymerization risk | 65-90 | Low to moderate |
| Cycloaddition + Propargylation + Functionalization | High selectivity, structural control | Multi-step, moisture sensitive reagents | 70-85 per step | High |
Chemical Reactions Analysis
Types of Reactions
4-(But-3-enylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The compound can be reduced to form saturated amines and alcohols.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Diketones
Reduction: Saturated amines and alcohols
Substitution: Substituted enamines
Scientific Research Applications
4-(But-3-enylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(But-3-enylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes. The enamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The enone group can participate in Michael addition reactions, leading to the formation of adducts with nucleophiles.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Substituents on the phenyl ring or enone backbone significantly influence reactivity and properties:
| Compound Name | Substituent(s) | Key Structural Features |
|---|---|---|
| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-N,N-dimethylaminophenyl | Electron-donating group (EDG) |
| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-Nitrophenyl | Electron-withdrawing group (EWG) |
| 4-(4-Hydroxyphenyl)but-3-en-2-one | 4-Hydroxyphenyl | Polar EDG, hydrogen-bonding capacity |
| 4-(2,4-Dichlorophenyl)but-3-en-2-one | 2,4-Dichlorophenyl | Halogen substituents (lipophilic) |
| 4-(3,4-Dimethoxyphenyl)but-3-en-2-one | 3,4-Dimethoxyphenyl | Methoxy EDGs (enhanced solubility) |
Key Observations :
- Electronic Effects: EDGs (e.g., dimethylamino) redshift UV-Vis absorption (λmax ~375 nm) compared to EWGs (e.g., nitrophenyl, λmax ~323 nm) due to enhanced conjugation .
- Solubility : Methoxy and hydroxy groups improve aqueous solubility, while halogenated analogs exhibit higher lipophilicity .
Physicochemical and Optical Properties
Table 1: UV-Vis Absorption and Nonlinear Optical Properties
Insights :
- The dimethylamino derivative exhibits stronger nonlinear optical responses, making it suitable for photonic applications .
- Substituents alter HOMO-LUMO gaps, directly affecting absorption spectra and optical stability .
Highlights :
Q & A
Basic: What experimental factors critically influence the synthesis yield and purity of 4-(But-3-enylamino)but-3-en-2-one?
Answer:
The synthesis of this compound is highly sensitive to reaction conditions:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate side reactions like polymerization of the enone moiety, while lower temperatures (<40°C) can lead to incomplete conversion .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack during condensation steps, whereas non-polar solvents (e.g., toluene) may favor Michael addition side products .
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can improve regioselectivity in enamine formation. Catalyst loading (0.5–5 mol%) should be optimized via iterative screening .
Methodological Recommendation : Use a fractional factorial design to isolate critical variables, followed by HPLC or GC-MS to quantify yield and purity .
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the enamine proton (δ 5.2–5.8 ppm) and ketone carbonyl (δ 190–210 ppm). 2D NMR (COSY, HSQC) confirms conjugation between the enone and amino groups .
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=C (1600–1650 cm⁻¹) validate the enone structure .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Refinement using SHELXL (via Olex2 or WinGX) provides bond-length accuracy to ±0.01 Å .
Validation : Cross-reference experimental data with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G**) .
Advanced: How can computational methods guide retrosynthetic planning for derivatives of 4-(But-3-enylamino)but-3-en-2-one?
Answer:
- AI-driven retrosynthesis : Tools like Pistachio or Reaxys propose routes using reaction templates from >40 million documented reactions. For example, a Diels-Alder disconnection of the enone moiety could suggest cyclopentadiene as a diene precursor .
- Docking studies : For bioactive derivatives, molecular docking (AutoDock Vina) predicts interactions with targets like tyrosinase (PDB: 2Y9X) or fungal CYP51 (PDB: 5JLC). Adjust substituents to optimize binding energy (<−8 kcal/mol) .
Validation : Validate computational predictions with parallel synthesis (e.g., 5–10 analogs) and IC₅₀ assays .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antifungal vs. melanogenesis modulation)?
Answer:
- Controlled replication : Repeat assays under standardized conditions (e.g., RPMI-1640 medium for fungi, B16F10 cells for melanin studies) with positive controls (e.g., ketoconazole for antifungal, α-MSH for melanogenesis) .
- Mechanistic profiling : Use RNA-seq or Western blotting to identify pathway-specific effects (e.g., MAPK/ERK for melanogenesis vs. ergosterol biosynthesis inhibition for antifungal activity) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects (p < 0.01) from assay variability .
Advanced: What strategies mitigate challenges in crystallizing 4-(But-3-enylamino)but-3-en-2-one for XRD analysis?
Answer:
- Co-crystallization : Introduce co-formers (e.g., succinic acid) via solvent-drop grinding to stabilize polymorphs .
- Cryo-crystallography : For thermally unstable crystals, collect data at 100 K using a nitrogen stream. SHELXD resolves phase problems via dual-space methods .
- Twinned data : For merohedral twinning, use TWINLAW in SHELXL to refine twin fractions (e.g., BASF parameter) .
Validation : Compare experimental XRD data with CSP (crystal structure prediction) algorithms (e.g., GRACE) .
Basic: What safety protocols are essential when handling 4-(But-3-enylamino)but-3-en-2-one in the laboratory?
Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods (minimum airflow 0.5 m/s) to prevent dermal/ocular exposure .
- Waste disposal : Segregate organic waste in halogen-resistant containers (e.g., HDPE) and neutralize with 10% NaOH before incineration .
- Acute toxicity : While specific LD₅₀ data are unavailable, treat spills with absorbent materials (vermiculite) and evacuate for >30 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
